![molecular formula C18H18F3NO5 B169555 Norfluoxetine Oxalate CAS No. 107674-50-0](/img/structure/B169555.png)
Norfluoxetine Oxalate
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Overview
Description
Norfluoxetine is a primary blood metabolite of the selective serotonin reuptake inhibitor (SSRI) fluoxetine, an antidepressant, sold under the trade name Prozac . It is a primary metabolite of the selective serotonin reuptake inhibitor (SSRI) fluoxetine .
Molecular Structure Analysis
The empirical formula of Norfluoxetine Oxalate is C18H18F3NO5 . The molecular weight is 385.33 . The SMILES string representation is NCCC (C1=CC=CC=C1)OC2=CC=C (C (F) (F)F)C=C2.OC (C (O)=O)=O .Physical And Chemical Properties Analysis
Norfluoxetine Oxalate is a liquid at room temperature . It has a concentration of 1.0 mg/mL in methanol (as free base) . The storage temperature is 2-8°C .Scientific Research Applications
Norfluoxetine Oxalate: Scientific Research Applications
Clinical Toxicology and Urine Drug Testing: Norfluoxetine Oxalate is used as a reference standard in clinical toxicology to quantify fluoxetine levels in biological samples like urine, serum, or plasma through techniques such as LC/MS or GC/MS .
Pharmacokinetic Studies: It serves as a compound of interest in pharmacokinetic studies to understand the metabolism and distribution of fluoxetine in the body .
Therapeutic Drug Monitoring: The compound is utilized in therapeutic drug monitoring, ensuring proper drug dosage and assessing drug absorption and clearance rates from the body .
Environmental Toxicology: Research on Norfluoxetine Oxalate also extends to environmental toxicology, where its effects on ecosystems, particularly aquatic environments, are studied .
Bioanalytical Method Development: It is involved in the development of bioanalytical methods for detecting and quantifying pharmaceutical compounds in biological matrices .
Oxidative Stress Studies: Studies on oxidative stress generation by antidepressants like fluoxetine and its metabolites, including Norfluoxetine Oxalate, are conducted to assess their impact on human health and the environment .
Mechanism of Action
Target of Action
Norfluoxetine Oxalate is an active metabolite of the antidepressant fluoxetine . Its primary target is the serotonin reuptake transporter . This transporter plays a crucial role in the regulation of serotonin levels in the brain, which is a neurotransmitter that contributes to feelings of well-being and happiness .
Mode of Action
Norfluoxetine Oxalate acts as a selective serotonin reuptake inhibitor (SSRI) . It inhibits the reuptake of serotonin, leading to an increase in the extracellular level of serotonin. This results in prolonged neurotransmission and enhanced serotonergic effects .
Biochemical Pathways
The primary biochemical pathway affected by Norfluoxetine Oxalate is the serotonergic pathway . By inhibiting the reuptake of serotonin, Norfluoxetine Oxalate increases the concentration of serotonin in the synaptic cleft, enhancing the overall serotonergic neurotransmission .
Pharmacokinetics
The elimination half-life of fluoxetine, the parent compound of Norfluoxetine Oxalate, is about 1 to 4 days, while that of Norfluoxetine ranges from 7 to 15 days . Fluoxetine has a nonlinear pharmacokinetic profile, suggesting that Norfluoxetine Oxalate should be used with caution in patients with reduced metabolic capability, such as those with hepatic dysfunction .
Result of Action
The increased serotonin levels resulting from the action of Norfluoxetine Oxalate can lead to improved mood and feelings of well-being, which is why it is used as an antidepressant .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Norfluoxetine Oxalate. For instance, the presence of certain bacteria can affect the bioavailability and elimination rate constants of fluoxetine . Furthermore, the compound’s action can be influenced by the individual’s metabolic capability, age, and the presence of other drugs .
Future Directions
The increase of brain Allo content elicited by fluoxetine and norfluoxetine, rather than the inhibition selective of 5-HT reuptake, may be operative in the fluoxetine-induced remission of the behavioral abnormalities associated with mood disorders . Therefore, the term “SSRI” may be misleading in defining the pharmacological profile of fluoxetine and its congeners . To this extent, the term “selective brain steroidogenic stimulants” (SBSSs) could be proposed .
properties
IUPAC Name |
oxalic acid;3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3NO.C2H2O4/c17-16(18,19)13-6-8-14(9-7-13)21-15(10-11-20)12-4-2-1-3-5-12;3-1(4)2(5)6/h1-9,15H,10-11,20H2;(H,3,4)(H,5,6) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDWJCEPFCGIDPF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCN)OC2=CC=C(C=C2)C(F)(F)F.C(=O)(C(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Norfluoxetine Oxalate |
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